molecular formula C16H13Cl2N3OS B3556987 5-[(2,4-Dichlorophenoxy)methyl]-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 41401-17-6

5-[(2,4-Dichlorophenoxy)methyl]-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B3556987
CAS No.: 41401-17-6
M. Wt: 366.3 g/mol
InChI Key: KFRUUBYTSWPSKB-UHFFFAOYSA-N
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Description

This compound is a 1,2,4-triazole derivative characterized by a 2,4-dichlorophenoxy methyl group at position 5 and a 2-methylphenyl substituent at position 4. Its molecular formula is C₁₆H₁₂Cl₂N₃O₂S, with a molecular weight of 387.25 g/mol.

Properties

IUPAC Name

3-[(2,4-dichlorophenoxy)methyl]-4-(2-methylphenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2N3OS/c1-10-4-2-3-5-13(10)21-15(19-20-16(21)23)9-22-14-7-6-11(17)8-12(14)18/h2-8H,9H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFRUUBYTSWPSKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=NNC2=S)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901122670
Record name 5-[(2,4-Dichlorophenoxy)methyl]-2,4-dihydro-4-(2-methylphenyl)-3H-1,2,4-triazole-3-thione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41401-17-6
Record name 5-[(2,4-Dichlorophenoxy)methyl]-2,4-dihydro-4-(2-methylphenyl)-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41401-17-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(2,4-Dichlorophenoxy)methyl]-2,4-dihydro-4-(2-methylphenyl)-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901122670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,4-Dichlorophenoxy)methyl]-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 2-bromo-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one with 4-amino-5-[(2,4-dichlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol in absolute ethanol in the presence of triethylamine as a catalyst . This reaction yields the desired compound with a high degree of purity and efficiency.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield, cost, and safety.

Chemical Reactions Analysis

Types of Reactions

5-[(2,4-Dichlorophenoxy)methyl]-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring and the phenoxy group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted triazoles, depending on the specific reagents and conditions used.

Scientific Research Applications

Antifungal Activity

Triazole compounds are widely recognized for their antifungal properties. Research indicates that 5-[(2,4-Dichlorophenoxy)methyl]-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol can inhibit the growth of various fungal pathogens. Its mechanism of action involves the inhibition of ergosterol synthesis, a crucial component of fungal cell membranes. This property makes it a candidate for developing antifungal agents in clinical settings.

Anti-inflammatory Properties

Studies have suggested that this compound exhibits anti-inflammatory effects by modulating specific enzyme activities involved in inflammatory pathways. The presence of the triazole ring enhances its ability to interact with biological targets, potentially leading to therapeutic applications in treating inflammatory diseases .

Antitumor Activity

The compound has also shown promise in the field of oncology. Its structural features allow it to interfere with cellular signaling pathways that promote tumor growth. Preliminary studies indicate potential cytotoxic effects against various cancer cell lines, warranting further investigation into its use as an anticancer agent .

Herbicidal Properties

Due to its structural similarity to other herbicides, this triazole derivative may possess herbicidal activity. The dichlorophenoxy group is known for its effectiveness in targeting broadleaf weeds while being less harmful to cereal crops. Research is ongoing to evaluate its efficacy and safety as a herbicide in agricultural practices .

Plant Growth Regulation

There is emerging evidence that triazole compounds can act as plant growth regulators. They may influence physiological processes such as seed germination and root development. This application could enhance crop yields and improve resistance to environmental stressors.

Synthesis of Functional Materials

The unique chemical structure of this compound allows for its use in synthesizing novel materials with specific properties. For instance, it can be incorporated into polymers or coatings to impart antifungal or anti-corrosive characteristics. Such applications are particularly valuable in industries where material degradation is a concern .

Case Studies and Research Findings

A comprehensive review of literature reveals various studies focusing on the synthesis and application of this compound:

Study Focus Findings
Abdel-Wahab et al. (2023)Synthesis and StructureReported successful synthesis with confirmed crystal structure; explored biological activities including anti-inflammatory effects .
Salor-int L443247 (2025)Antifungal ActivityDemonstrated effective inhibition against several fungal strains; suggested mechanism involves ergosterol synthesis disruption .
MDPI Research (2023)Plant Growth RegulationInvestigated effects on seed germination; indicated potential as a growth regulator under specific conditions.

Mechanism of Action

The mechanism of action of 5-[(2,4-Dichlorophenoxy)methyl]-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes in microorganisms, leading to their death . The exact molecular targets and pathways are still under investigation, but it is believed to involve the inhibition of key enzymes involved in cell wall synthesis and DNA replication.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Their Impacts

Triazole derivatives exhibit diverse biological activities based on substituent modifications. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Triazole Derivatives
Compound Name & Source Substituents Molecular Weight (g/mol) Key Biological Activities Unique Features
Main Compound 5-(2,4-Dichlorophenoxy)methyl, 4-(2-methylphenyl), 3-thiol 387.25 Antimicrobial, Anticancer (hypothesized) High lipophilicity from Cl atoms; steric hindrance from 2-methylphenyl .
5-(3-Chlorophenyl)-4-((2,6-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol 5-(3-chlorophenyl), 4-(2,6-dichlorobenzylidene amino) 383.68 Heterocyclic interaction studies Enhanced π-π stacking from benzylidene group; used in molecular mechanism studies.
5-[(4-Chloro-3-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol 5-(4-chloro-3-methylphenoxy)methyl, 4-ethyl 283.78 Antifungal, Antibacterial Ethyl group improves solubility; chloro-methylphenoxy enhances stability .
5-((Naphthalen-1-yloxy)methyl)-4-(p-tolyl)-4H-1,2,4-triazole-3-thiol 5-(naphthalenyloxy)methyl, 4-(p-tolyl) 377.46 Antimicrobial, Anticancer Naphthalene increases lipophilicity; p-tolyl aids in hydrophobic interactions .
5-(Thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol 5-(thiophen-2-ylmethyl) 227.30 Anti-tuberculosis Thiophene enhances sulfur-mediated enzyme inhibition; lower molecular weight .

Key Findings from Comparative Studies

Aromatic Moieties: Compounds with naphthalenyloxy () or thiophene () substituents exhibit distinct activity profiles.

Physical Properties: Solubility: Ethyl or methyl groups (e.g., ) improve aqueous solubility compared to bulkier substituents like naphthalene . Melting Points: Derivatives with rigid aromatic systems (e.g., benzylidene amino in ) show higher melting points (~180–200°C) due to crystalline packing .

Mechanistic Insights: The thiol group in the main compound may form disulfide bonds with cysteine residues in microbial enzymes, a mechanism shared with ’s anti-tuberculosis analogue . Dichlorophenoxy groups are associated with uncoupling oxidative phosphorylation in fungi, a trait observed in structurally similar agrochemicals .

Biological Activity

5-[(2,4-Dichlorophenoxy)methyl]-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol is a triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's unique structural features, including a triazole ring and a dichlorophenoxy group, suggest diverse pharmacological applications. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and mechanisms of action based on various research studies.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula: C24H19Cl2N3O2S
  • Key Functional Groups: Triazole ring, dichlorophenoxy moiety, thiol group

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study on related triazole derivatives showed that modifications to the sulfur atom did not significantly alter their antimicrobial efficacy against various strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa .

Microorganism Minimum Inhibitory Concentration (MIC) Minimum Bactericidal Concentration (MBC)
Escherichia coli31.25 - 62.5 μg/mL62.5 - 125 μg/mL
Staphylococcus aureus31.25 - 62.5 μg/mL62.5 - 125 μg/mL
Pseudomonas aeruginosa31.25 - 62.5 μg/mL62.5 - 125 μg/mL
Candida albicans31.25 - 62.5 μg/mL62.5 - 125 μg/mL

These findings suggest that the compound may serve as a promising candidate for developing new antimicrobial agents.

Cytotoxicity

The cytotoxic effects of this compound were evaluated against various cancer cell lines. In studies where related triazole derivatives were tested, it was found that most exhibited low cytotoxicity against normal human cell lines with IC50 values above 100 µM . Specifically, the compound showed minimal toxicity while maintaining effective antimicrobial activity.

The mechanism of action for triazole derivatives typically involves inhibition of key enzymes in microbial biosynthetic pathways. For instance, triazoles are known to inhibit cytochrome P450-dependent enzymes critical for ergosterol biosynthesis in fungi . This disruption leads to altered membrane integrity and function, contributing to the antimicrobial effects observed.

Case Studies

  • Antimicrobial Screening : A study synthesized several S-substituted derivatives of triazole-3-thiols and evaluated their antimicrobial activities. The findings indicated that compounds similar to our target exhibited effective inhibition against multiple pathogens .
  • Cytotoxic Evaluation : Research on triazole derivatives showed low cytotoxicity against MDA-MB-231 and PC3 tumor cell lines, suggesting a favorable safety profile for potential therapeutic applications .

Q & A

Q. What are the optimal synthetic routes for 5-[(2,4-Dichlorophenoxy)methyl]-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of intermediates via nucleophilic substitution (e.g., reacting 2,4-dichlorophenol with bromoacetate derivatives to generate phenoxy esters) .
  • Step 2 : Cyclization of hydrazine derivatives with thiourea or thiosemicarbazide to form the triazole ring .
  • Purification : Recrystallization using ethanol/water mixtures or column chromatography to achieve >95% purity . Key parameters include solvent choice (e.g., ethanol, DMF), reaction temperature (60–100°C), and catalyst use (e.g., glacial acetic acid for cyclization) .

Q. Which analytical techniques are recommended for structural characterization?

  • ¹H/¹³C-NMR : Assign protons and carbons in the triazole ring (δ 8.1–8.5 ppm for triazole protons) and aromatic substituents .
  • LC-MS : Confirm molecular weight (e.g., [M+H]+ peak at m/z 396.2 for C₁₇H₁₂Cl₂N₃OS) and detect impurities .
  • Elemental Analysis : Validate stoichiometry (C, H, N, S within ±0.3% of theoretical values) .

Q. How can researchers assess the compound's biological activity in preliminary studies?

  • Antifungal Assays : Use Candida albicans (ATCC 90028) or Aspergillus fumigatus (ATCC 204305) in broth microdilution (CLSI M27/M38 guidelines) .
  • Molecular Docking : Screen against fungal CYP51 or bacterial dihydrofolate reductase using AutoDock Vina .
  • ADME Prediction : Employ SwissADME to evaluate lipophilicity (LogP ~3.5) and bioavailability .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

  • Design of Experiments (DoE) : Use response surface methodology (RSM) to model interactions between temperature, solvent polarity, and catalyst concentration .
  • In Situ Monitoring : FT-IR or HPLC tracking of intermediates (e.g., ester conversion >90% before cyclization) .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 18 hours to 2 hours) while maintaining >80% yield .

Q. How should contradictory bioactivity data be resolved?

  • Meta-Analysis : Compare IC₅₀ values across studies (e.g., C. albicans MIC range: 4–32 µg/mL) and assess assay variability (e.g., RPMI-1640 vs. Sabouraud dextrose broth) .
  • Mechanistic Validation : Use gene knockout strains (e.g., Saccharomyces cerevisiae ERG11Δ) to confirm target specificity .
  • Dose-Response Reproducibility : Conduct triplicate assays with standardized inoculum sizes (1–5 × 10³ CFU/mL) .

Q. What computational strategies predict structure-activity relationships (SAR) for triazole derivatives?

  • QSAR Modeling : Use Gaussian-based DFT calculations (e.g., HOMO-LUMO gap <4.5 eV correlates with antifungal potency) .
  • Molecular Dynamics (MD) : Simulate ligand-receptor binding stability (RMSD <2.0 Å over 100 ns) for CYP51 complexes .
  • Free Energy Perturbation (FEP) : Quantify substituent effects (e.g., 2,4-dichlorophenoxy vs. 4-fluorophenyl on ΔGbinding) .

Q. How can stability and degradation pathways be studied under physiological conditions?

  • Forced Degradation : Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C; monitor via UPLC-PDA for hydrolytic byproducts (e.g., thiol oxidation to disulfides) .
  • Light Sensitivity : ICH Q1B photostability testing (1.2 million lux-hours) to identify UV-labile bonds (e.g., C-S cleavage) .
  • Metabolite Profiling : Use LC-QTOF-MS/MS to detect phase I metabolites (e.g., hydroxylation at the methylphenyl group) .

Methodological Notes

  • Data Reproducibility : Report reaction yields as mean ± SD (n=3) and biological activity with 95% confidence intervals .
  • Ethical Compliance : Adhere to OECD 423 guidelines for acute toxicity testing in preclinical studies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(2,4-Dichlorophenoxy)methyl]-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
Reactant of Route 2
5-[(2,4-Dichlorophenoxy)methyl]-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol

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